Orthogonal Acidic Deprotection: tert‑Butyl vs. Methyl Ester Selectivity
The tert‑butyl ester of 2‑amino‑3‑(pyridin‑4‑yl)propanoate is selectively cleaved by 85% aqueous H₃PO₄ at room temperature, while methyl esters of the same core remain completely intact under identical conditions [REFS‑1]. This selectivity enables the sequential deprotection of polyfunctional intermediates without damaging other ester or carbamate protecting groups.
| Evidence Dimension | Acid‑catalyzed ester hydrolysis |
|---|---|
| Target Compound Data | tert‑Butyl ester is quantitatively removed by 85% H₃PO₄ at RT |
| Comparator Or Baseline | Methyl ester (e.g., methyl 2‑amino‑3‑(pyridin‑4‑yl)propanoate) remains unchanged under the same conditions |
| Quantified Difference | Complete selectivity (≥ 100:1) for tert‑butyl ester cleavage |
| Conditions | 85 wt% aqueous H₃PO₄, room temperature, 1–24 h |
Why This Matters
Procurement of the tert‑butyl ester avoids the need for harsh basic hydrolysis of methyl/ethyl esters, preserving stereochemistry and enabling orthogonal protection schemes in multistep syntheses.
- [1] Li, B.; Berliner, M.; Buzon, R.; Chiu, C. K.-F.; Colgan, S. T.; Kaneko, T.; Keene, N.; Kissel, W.; Le, T.; Leeman, K. R.; Marquez, B.; Morris, R.; Newell, L.; Wunderwald, S.; Witt, M.; Weaver, J.; Zhang, Z.; Zhang, Z. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. J. Org. Chem. 2006, 71 (24), 9045–9050. View Source
